Ring-Expanded Scaffold Enables Distinct Mechanism
Neoantimycin possesses a 15-membered tetralactone core, constituting a ring-expanded scaffold relative to the classical 9-membered dilactone antimycins (e.g., antimycin A). This architectural divergence correlates with a switch in molecular target engagement: classical antimycins inhibit mitochondrial complex III (ubiquinol-cytochrome c oxidoreductase) and interact with Bcl-2 to induce apoptosis [1], whereas neoantimycins with the 15-membered ring function as GRP78/BiP down-regulators and K-Ras plasma membrane mislocalization agents [2]. Furthermore, heterologous expression and engineering experiments have demonstrated that ring contraction of neoantimycin from tetra-lactone to tri-lactone, and reciprocal ring expansion of the 12-membered JBIR-06 from tri-lactone to tetra-lactone, are feasible through NRPS-PKS reprogramming, confirming that ring size is a genetically programmable determinant of biological output [3].
| Evidence Dimension | Macrolactone ring size as a determinant of molecular target and mechanism of action |
|---|---|
| Target Compound Data | 15-membered tetralactone ring; mechanism: GRP78 downregulation and K-Ras PM mislocalization (IC50 3–10 nM) [2] |
| Comparator Or Baseline | Antimycin A (9-membered dilactone); mechanism: mitochondrial complex III inhibition and Bcl-2 interaction [1] |
| Quantified Difference | Ring size expansion by 6 atoms; complete mechanistic divergence from mitochondrial respiration inhibition to oncogenic chaperone/Ras signaling modulation |
| Conditions | Structural determination by NMR, MS/MS, and chemical degradation; biological target engagement verified by quantitative confocal imaging (K-Ras mislocalization) and GRP78 expression assays (2-deoxyglucose-induced HT1080 cells) |
Why This Matters
This ring-size-dependent mechanistic divergence means that antimycin A cannot serve as a functional substitute for neoantimycin in any study targeting GRP78 or K-Ras pathways—procurement decisions must be driven by the specific biological question.
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- [2] Salim AA, Cho KJ, Tan L, Quezada M, Lacey E, Hancock JF, Capon RJ. Rare Streptomyces N-Formyl Amino-salicylamides Inhibit Oncogenic K-Ras. Org Lett. 2014;16(19):5036-5039. doi:10.1021/ol502376e View Source
- [3] Awakawa T, Fujioka T, Zhang L, Hoshino S, Hu Z, Hashizume H, et al. Reprogramming of the antimycin NRPS-PKS assembly lines inspired by gene evolution. Nat Commun. 2018;9:3534. doi:10.1038/s41467-018-05877-z View Source
